N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
The compound contains several functional groups including a pyrrole ring, an oxadiazole ring, and a chlorophenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and oxadiazole rings, and the introduction of the chlorophenyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrole ring is a site of potential electrophilic substitution, while the oxadiazole ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Photovoltaic Efficiency and Light Harvesting
Studies on benzothiazolinone acetamide analogs, including compounds with structural elements like 1,2,4-oxadiazoles, have highlighted their potential in photovoltaic applications. These compounds have been evaluated for their light-harvesting efficiency (LHE) and the ability to act as photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity has also been investigated, showing promise for use in photovoltaic cells due to good free energy of electron injection (Mary et al., 2020).
Antimicrobial Applications
Derivatives of 1,2,4-oxadiazole, particularly those incorporating chlorophenyl groups, have been synthesized and tested for their antimicrobial properties. For example, 4-oxo-thiazolidine derivatives showed significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Patel et al., 2009).
Anticancer Activity
Compounds bearing the 1,2,4-oxadiazole nucleus have been synthesized and evaluated for their anticancer properties. The structure-activity relationship (SAR) of these compounds is critical in determining their efficacy against various cancer cell lines, demonstrating the potential of oxadiazole derivatives in cancer treatment (Sharma et al., 2018).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides, a class of compounds that could be structurally related to the query compound through the incorporation of aromatic and heterocyclic elements, have been explored as antiallergic agents. These studies underscore the potential of compounds with complex heterocyclic structures in modulating allergic responses (Menciu et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c23-17-7-3-15(4-8-17)11-12-25-20(29)14-28-13-1-2-19(28)22-26-21(27-30-22)16-5-9-18(24)10-6-16/h1-10,13H,11-12,14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJVCDPGJCJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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